REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1/[CH:4]=[N:5]/[NH:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[C:9]([CH3:14])[N:8]=1.O.O.O.NCl.O>CCO>[Cl:13][C:11]1[CH:10]=[C:9]([CH3:14])[N:8]2[C:4]([C:3]3[CH:15]=[CH:16][CH:17]=[CH:18][C:2]=3[Cl:1])=[N:5][N:6]=[C:7]2[CH:12]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
0.247 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(\C=N\NC2=NC(=CC(=C2)Cl)C)C=CC=C1
|
Name
|
chloramine trihydrate
|
Quantity
|
0.273 g
|
Type
|
reactant
|
Smiles
|
O.O.O.NCl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 1.05 g of crude material
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography (50-75% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2N(C(=C1)C)C(=NN2)C2=C(C=CC=C2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |